molecular formula C12H23ClN2O4 B1144078 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate CAS No. 1253789-07-9

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

Cat. No.: B1144078
CAS No.: 1253789-07-9
M. Wt: 294.77 g/mol
InChI Key: ZIQJLVHTVATWCZ-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . The reaction conditions often include the use of palladium/carbon as a catalyst under a nitrogen atmosphere .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be scaled up using similar reaction conditions. The key intermediate, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is produced in multikilogram quantities for use in the synthesis of Rho-kinase inhibitors .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate for Rho-kinase inhibitors, the compound contributes to the inhibition of Rho-kinase, an enzyme involved in various cellular processes such as contraction, motility, and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1,4-diazepane-1-carboxylate
  • 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid
  • 1-(1,4-Diazepan-1-yl)ethanone
  • tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

Uniqueness

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other chemical products .

Properties

CAS No.

1253789-07-9

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H

InChI Key

ZIQJLVHTVATWCZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl

Synonyms

1-tert-butyl 3-Methyl 1,4-diazepane-1,3-dicarboxylate-HCl

Origin of Product

United States

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